molecular formula C25H23N3O5S B2462241 (2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-8-methoxy-N-phenylchromene-3-carboxamide CAS No. 866349-03-3

(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-8-methoxy-N-phenylchromene-3-carboxamide

Cat. No. B2462241
CAS RN: 866349-03-3
M. Wt: 477.54
InChI Key: PIGQKMMCIXKRBS-RFBIWTDZSA-N
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Description

(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-8-methoxy-N-phenylchromene-3-carboxamide is a useful research compound. Its molecular formula is C25H23N3O5S and its molecular weight is 477.54. The purity is usually 95%.
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Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-8-methoxy-N-phenyl-2H-chromene-3-carboxamide” (also known as “F1602-0886” or “(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-8-methoxy-N-phenylchromene-3-carboxamide”).

Anticancer Activity

This compound has shown potential as an anticancer agent. Its structure allows it to interact with various cellular pathways that are crucial for cancer cell survival and proliferation. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells, inhibit cell growth, and interfere with the cell cycle . These properties make it a promising candidate for further development as a chemotherapeutic agent.

Anti-inflammatory Properties

Research has demonstrated that this compound possesses significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce the activity of enzymes involved in the inflammatory response . This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis, inflammatory bowel disease, and other chronic inflammatory conditions.

Antioxidant Activity

The compound has been found to exhibit strong antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cells . This property is particularly valuable in preventing or mitigating the damage caused by oxidative stress-related diseases, including neurodegenerative disorders, cardiovascular diseases, and aging-related conditions.

Antimicrobial Effects

Studies have shown that this compound has antimicrobial properties against a range of bacterial and fungal pathogens . It can disrupt microbial cell membranes and inhibit the growth of these organisms. This makes it a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation . This is particularly relevant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, where oxidative stress and inflammation play a key role in disease progression.

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes that are involved in disease processes. For example, it can inhibit enzymes like tyrosinase, which is involved in melanin production, making it a potential candidate for treating hyperpigmentation disorders . Additionally, it can inhibit other enzymes that play a role in cancer and inflammatory diseases.

Photodynamic Therapy

The compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells . Its structure allows it to absorb light and generate reactive oxygen species that can induce cell death. This makes it a promising candidate for further research in PDT for cancer treatment.

Drug Delivery Systems

Research has explored the use of this compound in drug delivery systems. Its chemical properties allow it to be incorporated into various delivery vehicles, such as nanoparticles, to enhance the delivery and efficacy of therapeutic agents . This can improve the targeting and controlled release of drugs, reducing side effects and improving patient outcomes.

These applications highlight the versatility and potential of “(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-8-methoxy-N-phenyl-2H-chromene-3-carboxamide” in various fields of scientific research. Each application offers a unique avenue for further exploration and development.

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properties

IUPAC Name

(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-8-methoxy-N-phenylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S/c1-16-12-13-20(14-17(16)2)34(30,31)28-27-25-21(24(29)26-19-9-5-4-6-10-19)15-18-8-7-11-22(32-3)23(18)33-25/h4-15,28H,1-3H3,(H,26,29)/b27-25-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGQKMMCIXKRBS-RFBIWTDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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